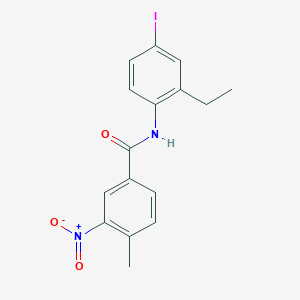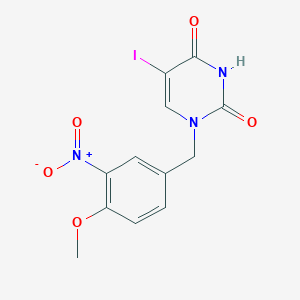
N-(2-ethyl-4-iodophenyl)-4-methyl-3-nitrobenzamide
Overview
Description
N-(2-ethyl-4-iodophenyl)-4-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodo group, an ethyl group, a nitro group, and a methyl group attached to a benzamide core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-4-iodophenyl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Iodination: The iodination of the benzene ring is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Amidation: The final step involves the formation of the benzamide by reacting the iodinated nitrobenzene with an appropriate amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-4-iodophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Coupling Reactions: Boronic acid derivatives, palladium catalysts.
Major Products Formed
Reduction: Formation of N-(2-ethyl-4-aminophenyl)-4-methyl-3-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Coupling: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
N-(2-ethyl-4-iodophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-ethyl-4-iodophenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodo group can facilitate binding to specific proteins.
Comparison with Similar Compounds
N-(2-ethyl-4-iodophenyl)-4-methyl-3-nitrobenzamide can be compared with similar compounds such as:
N-(2-ethyl-4-iodophenyl)hexanamide: Similar structure but with a hexanamide group instead of a nitrobenzamide group.
N-(2-ethyl-4-iodophenyl)-2-methylpropanamide: Contains a methylpropanamide group instead of a nitrobenzamide group.
N-(2-ethyl-4-iodophenyl)-2,6-dimethoxybenzamide: Features dimethoxy groups on the benzamide ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-ethyl-4-iodophenyl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3/c1-3-11-8-13(17)6-7-14(11)18-16(20)12-5-4-10(2)15(9-12)19(21)22/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMQBZGKEBLHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-METHYL-N-[(3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-3-CARBOXAMIDE](/img/structure/B3519929.png)
![2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3519941.png)
![2,2,2-trichloro-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B3519947.png)
![5-(4-bromophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3519958.png)
![(E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B3519965.png)
![4-METHYL-1-(4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE](/img/structure/B3519967.png)


![5-(2-chloro-4-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B3519984.png)
![N-{4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B3519992.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B3519999.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B3520004.png)
